molecular formula C6H8O B1588861 7-Oxabicyclo[4.1.0]hept-2-ene CAS No. 6705-51-7

7-Oxabicyclo[4.1.0]hept-2-ene

Cat. No. B1588861
CAS RN: 6705-51-7
M. Wt: 96.13 g/mol
InChI Key: ILSLNOWZSKKNJQ-NTSWFWBYSA-N
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Description

7-Oxabicyclo[4.1.0]hept-2-ene is a chemical compound with the molecular formula C6H10O . It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog .


Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[4.1.0]hept-2-ene can be represented as a seven-membered ring with an oxygen atom and a double bond . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxabicyclo[4.1.0]hept-2-ene include its molecular weight of 98.1430 and its thermochemical properties such as enthalpy of formation, entropy, and heat capacity .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

7-Oxabicyclo[4.1.0]hept-2-ene derivatives have been synthesized using boron trifluoride diethyl etherate catalyzed Diels-Alder reaction. These compounds have shown potential in antibacterial and antioxidant activities, indicating their significance in medicinal chemistry (Dhanapal et al., 2013). Furthermore, the synthesis and structural characterization of various derivatives of 7-oxa-bicyclo[2.2.1]hept-5-ene have been a subject of intense research due to their pharmacological activities, including antitumor, antivirus, analgesic, sedative, and fungicidal activities (Zunjun Liang & Li Jian, 2014).

Material Science and Chemical Properties

In the field of material science, 7-oxabicyclo[2.2.1]hept-5-ene derivatives have been explored for their structural characteristics. The synthesis and crystal structure of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate showcase the diversity and complexity of these compounds (Aira Miró Vera et al., 2007). Additionally, the thermochemistry of oxabicycloheptenes has been studied to understand their enthalpy of formation, entropy, and heat capacity, essential for various applications in chemical processes (J. Bozzelli et al., 2006).

Applications in Synthesis of Complex Molecules

7-Oxabicyclo[2.2.1]hept-5-ene derivatives play a significant role in the synthesis of complex molecules. Their application in the rapid formation of complexity in total syntheses of natural products has been highlighted, showcasing their utility as building blocks for structurally complex systems (Schindler & Carreira, 2009). This versatility is further illustrated in the creation of functionalized oxabicyclo[2.2.1]-heptene-based chemical libraries, which are crucial in the field of combinatorial chemistry and drug discovery (Luesse et al., 2012).

Exploration in Green Chemistry

An innovative approach in green chemistry is evident in the synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. This process involves unexpected intramolecular cyclization and highlights an efficient green synthesis method, which is crucial for sustainable chemical processes (Carlos E. Puerto Galvis & V. Kouznetsov, 2013).

properties

IUPAC Name

7-oxabicyclo[4.1.0]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLNOWZSKKNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986029
Record name 7-Oxabicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[4.1.0]hept-2-ene

CAS RN

6705-51-7
Record name 7-Oxabicyclo[4.1.0]hept-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6705-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo[4.1.0]hept-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Oxabicyclo(4.1.0)hept-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
JR Durig, AD Lopata, LA Carreira - The Journal of Chemical Physics, 1975 - pubs.aip.org
The infrared and Raman spectra of gaseous 7‐oxabicyclo(4.1.0)hept‐3‐ene and 7‐oxabicyclo(4.1.0)hept‐2‐ene have been recorded between 50 and 3300 cm −1 . The low frequency …
Number of citations: 7 pubs.aip.org
TB Malloy Jr - The Journal of Chemical Physics, 1976 - pubs.aip.org
The far infrared spectrum of 7‐oxabicyclo‐[4.1.0]‐hept‐3‐ene has been studied using the Jarrell–Ash 78‐900 spectrophotometer at MIT. A series of nine Q branch transitions exhibiting …
Number of citations: 4 pubs.aip.org
JW Bozzelli, I Rajasekaran, J Hur - Journal of physical organic …, 2006 - Wiley Online Library
Cyclohexene isomers with an epoxide ring (oxabicycloheptenes) are reportedly formed in atmospheric photochemical oxidation of aromatics. They may also be formed in higher …
Number of citations: 16 onlinelibrary.wiley.com
JW Bozzelli, I Rajasekaran - … of physical and chemical reference data, 2007 - pubs.aip.org
Thermochemical properties, Δ f H (298)⁠, S (298) and [C p (T)](10 K⩽ T⩽ 5000) of the seven target bicyclic epoxides are calculated using the density functional methods. Molecular …
Number of citations: 3 pubs.aip.org
JB Evarts - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 195604‐53‐6 ] C 12 H 12 O 3 S (MW 236.29) InChI = 1S/C12H12O3S/c13‐16(14,9‐5‐2‐1‐3‐6‐9)11‐8‐4‐7‐10‐12(11)15‐10/h1‐3,5‐6,8,10,12H,4,7H2/t10‐,12‐/m0/s1 InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
C Benedetto, M D'Auria, M Mecca, P Prasad… - Natural product …, 2019 - Taylor & Francis
The purpose of this study is the determination of chemical composition and antioxidant activity of essential oils (EOs) from Saussurea costus (Falc.) Lipsch. Roots have been collected …
Number of citations: 25 www.tandfonline.com
Z Cui, Y Fang, T Tan - Catalysis Letters, 2020 - Springer
In this paper, a DFT calculation was used to demonstrate the catalytic role of a WO X /SiO 2 catalyst and show the excellent performance in 2,5-dimethylfuran to para-xylene conversion. …
Number of citations: 8 link.springer.com
B Rotavera, RL Caravan, CA Taatjes - 2017 - osti.gov
Comprehensive chemical kinetics models used in the simulation of hydrocarbon and biofuel oxidation rely on accurate prescription of the underlying reaction mechanisms and rate …
Number of citations: 2 www.osti.gov
JT Kohrt, JX Gu, CR Johnson - The Journal of Organic Chemistry, 1998 - ACS Publications
Diol 2, derived in two steps from p-benzoquinone, was converted to epoxy alcohol 3. The latter was resolved with crude Candida rugosa lipase in isopropenyl acetate/toluene to give …
Number of citations: 20 pubs.acs.org
M Shirai, M Manabe, S Tsuji, T Itani - Journal of Vacuum Science & …, 2006 - pubs.aip.org
Terpolymers consisting of γ-butyrolactone-2-yl methacrylate, 2-methyl-2-adamantyl methacrylate, and 1-methyl-1-(6-methyl-7-oxabicyclo [4, 1, 0] hept-3-yl) ethyl methacrylate were …
Number of citations: 9 pubs.aip.org

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